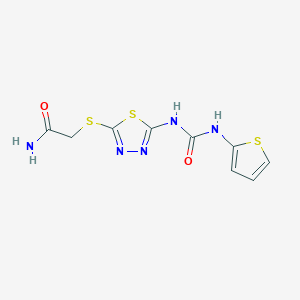

2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a urea moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

The synthesis of 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Thiophene Ring: Thiophene derivatives can be synthesized using various methods such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and carbon disulfide.

Coupling Reactions: The thiophene and thiadiazole rings are then coupled using reagents like phosphorus pentasulfide (P4S10) under basic conditions.

Urea Formation: The final step involves the formation of the urea moiety by reacting the intermediate with isocyanates.

Analyse Chemischer Reaktionen

2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents like lithium aluminum hydride.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise as a potential anticancer agent through various mechanisms:

- Cytotoxicity : Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values as low as 0.28μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies suggest that the compound can effectively bind to tubulin, disrupting its function and leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity:

- Bacterial Inhibition : Studies have shown that thiadiazole derivatives can be effective against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, modifications at specific positions on the thiadiazole ring have been linked to enhanced antibacterial activity .

- Fungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Candida albicans, suggesting their potential use in treating fungal infections .

Anti-inflammatory Applications

The anti-inflammatory potential of thiadiazole derivatives has been explored through in silico molecular docking studies, indicating their capability to inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a significant role in inflammatory processes . This suggests that compounds like 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide could be developed into therapeutic agents for conditions characterized by inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:

| Substituent | Effect on Activity |

|---|---|

| Alkyl groups at C5 | Increased antibacterial activity |

| Aromatic substitutions | Enhanced cytotoxicity against specific cancer lines |

| Ureido group | Potentially improves solubility and bioavailability |

This table summarizes how different substituents on the thiadiazole core can influence biological activity.

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of various thiadiazole derivatives, one compound exhibited potent activity against multiple cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with tubulin .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of thiadiazole derivatives against Pseudomonas aeruginosa. The results indicated that specific modifications led to a marked increase in antibacterial potency compared to traditional antibiotics like Gentamicin .

Wirkmechanismus

The mechanism of action of 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in cancer cell proliferation and inflammation.

Receptor Binding: It can bind to specific receptors on microbial cells, leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to its combination of thiophene, thiadiazole, and urea moieties. Similar compounds include:

Biologische Aktivität

The compound 2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a derivative of the 1,3,4-thiadiazole family, which has gained attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a thiophene moiety linked to a 1,3,4-thiadiazole ring via a urea functional group. This unique configuration is believed to contribute to its biological properties. The synthesis typically involves the reaction of thiophene derivatives with thiadiazole precursors, followed by acetamide formation.

Anticancer Activity

-

Cytotoxicity Studies : Several studies have evaluated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance:

- A study reported that derivatives similar to our compound exhibited significant cytotoxicity against human cancer cell lines such as A431 (skin cancer), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values ranging from 0.034 to 0.084 mmol/L .

- Compound 9e from a related series showed strong induction of apoptosis in A431 cells through upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Mechanisms of Action : The anticancer activity is often attributed to:

Antimicrobial Activity

- Antibacterial Properties : The compound has also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:

- Compounds with similar structures demonstrated high inhibition rates against Staphylococcus aureus and Escherichia coli, surpassing standard antibiotics like ampicillin .

- Molecular docking studies suggest strong binding affinities to bacterial proteins, indicating potential as a novel antibacterial agent .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2S3/c10-5(15)4-18-9-14-13-8(19-9)12-7(16)11-6-2-1-3-17-6/h1-3H,4H2,(H2,10,15)(H2,11,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWQHBGLUZWKSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.